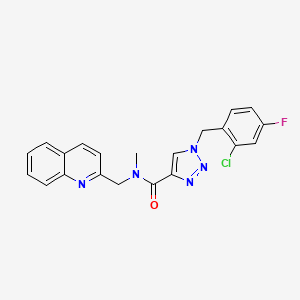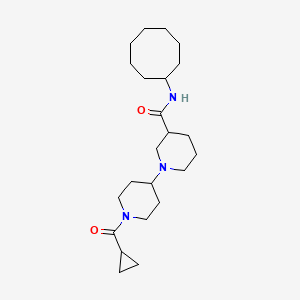![molecular formula C14H8F4N4O B3778926 3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one](/img/structure/B3778926.png)
3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one
Overview
Description
3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one is a synthetic organic compound characterized by the presence of a pteridin-4-one core substituted with a 3-fluoro-5-(trifluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pteridin-4-one precursor . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or partially reduced products .
Scientific Research Applications
3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The presence of the fluorinated phenyl group enhances its binding affinity and selectivity towards these targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Shares the fluorinated phenyl group but differs in its boronic acid functionality.
3-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pteridin-4-one core.
(Trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of the trifluoromethyl group.
Uniqueness
3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one is unique due to its combination of a pteridin-4-one core with a fluorinated phenylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N4O/c15-10-4-8(3-9(5-10)14(16,17)18)6-22-7-21-12-11(13(22)23)19-1-2-20-12/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFTFRXZFOARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)CC3=CC(=CC(=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B3778844.png)
![2-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3778852.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3778857.png)
![2-(4-methoxy-1-piperidinyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B3778861.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B3778865.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3778869.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3778870.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3778878.png)
amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B3778894.png)


![[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3778914.png)
![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3778922.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3778934.png)
